molecular formula C14H20ClNO6S B2979913 5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2310122-75-7

5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2979913
CAS No.: 2310122-75-7
M. Wt: 365.83
InChI Key: LXFQRGIWJPXSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring:

  • A 5-chloro-2-methoxybenzene core.
  • A sulfonamide group (-SO₂NH-) linked to a tetrahydrofuran (THF) ring substituted with a 2-hydroxyethoxy moiety at the 3-position.
    The hydroxyethoxy-THF group enhances solubility and may influence pharmacokinetic properties, such as bioavailability, compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

5-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO6S/c1-20-12-3-2-11(15)8-13(12)23(18,19)16-9-14(22-7-5-17)4-6-21-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFQRGIWJPXSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzene Ring

a) 5-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide
  • Structural Differences : Additional 4-chloro and 5-methoxy substituents on the benzene ring.
  • Implications : Increased steric bulk and electron-withdrawing effects may alter binding affinity to biological targets (e.g., enzymes or receptors) compared to the parent compound .
b) 3-Chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide
  • Structural Differences :
    • 3-chloro-4-methoxybenzene core instead of 5-chloro-2-methoxy.
    • Sulfonamide nitrogen linked to a 2-hydroxyethyl-dihydrobenzofuran group.

Variations in the Sulfonamide-Linked Substituent

a) 5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide
  • Structural Differences :
    • 2-hydroxyethyl-furan-3-yl substituent instead of hydroxyethoxy-THF.
b) 2-n-Butyl 3-(4-(3-di-n-butylamino-propoxy) benzoyl) 5-methylsulfonamido benzofuran
  • Structural Differences: Benzofuran core instead of benzene. Methylsulfonamido group and a complex amino-propoxy side chain.
  • Implications : The benzofuran system and extended alkyl chain may improve lipophilicity, favoring blood-brain barrier penetration but increasing toxicity risks .

Heterocyclic Core Modifications

a) Rivaroxaban (5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide)
  • Structural Differences: Thiophene-carboxamide core instead of benzenesulfonamide. Oxazolidinone and morpholino groups enhance hydrogen-bonding capacity.
  • Implications : Rivaroxaban’s structure is optimized for Factor Xa inhibition, demonstrating how heterocyclic modifications can tailor selectivity for specific biological targets .
b) 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
  • Structural Differences :
    • Pyridine-carboxamide core with trifluoromethyl and difluorophenyl groups.
  • Implications : Fluorine atoms improve metabolic stability and membrane permeability, making this compound more drug-like compared to the parent benzenesulfonamide .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
5-Chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide C₁₄H₁₉ClN₂O₆S 378.82 Hydroxyethoxy-THF Moderate (polar)
5-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide C₁₄H₁₃Cl₂NO₅S 378.23 4-Cl, 5-OMe Low (lipophilic)
3-Chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide C₁₇H₁₈ClNO₅S 383.80 Dihydrobenzofuran Low (rigid core)
Rivaroxaban C₁₉H₁₈ClN₃O₅S 435.88 Thiophene, oxazolidinone, morpholino Moderate

Key Findings and Implications

Solubility and Bioavailability : The hydroxyethoxy-THF group in the parent compound improves solubility over analogues with rigid or lipophilic substituents (e.g., dihydrobenzofuran in ).

Metabolic Stability: Fluorinated analogues (e.g., ) and morpholino-containing compounds (e.g., Rivaroxaban ) exhibit enhanced metabolic resistance compared to non-fluorinated benzenesulfonamides.

Target Selectivity : Structural variations in the sulfonamide-linked group (e.g., THF vs. furan) significantly influence binding to biological targets, as seen in Rivaroxaban’s optimized Factor Xa inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.